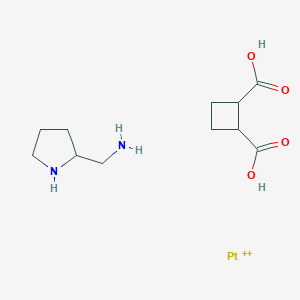
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)
説明
It was initially developed as an anticonvulsant and has shown efficacy in treating partial-onset seizures and diabetic neuropathic pain . Harkoseride is known for its dual mode of action, selectively enhancing slow inactivation of voltage-gated sodium channels and modulating collapsin response mediator protein-2 .
特性
CAS番号 |
103746-25-4 |
|---|---|
分子式 |
C11H20N2O4Pt+2 |
分子量 |
439.4 g/mol |
IUPAC名 |
cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |
InChIキー |
MCQXYAKENKUVQU-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
正規SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Harkoseride is synthesized through a series of chemical reactions involving intermediate compounds. The primary synthetic route involves the reaction of ®-2-acetamido-3-methoxypropanoic acid with benzylamine under specific conditions to form the final product . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of harkoseride involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography . The process is designed to minimize racemization and maximize chiral purity.
化学反応の分析
Types of Reactions: Harkoseride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed.
Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .
科学的研究の応用
Harkoseride has a wide range of scientific research applications:
作用機序
ハリコセライドは、二重の機序を通じてその効果を発揮します。
ナトリウムチャネル調節: 電圧依存性ナトリウムチャネルの遅延不活性化を選択的に増強することにより、過興奮性神経細胞膜を安定化します.
コラプシン応答メディエータータンパク質-2調節: コラプシン応答メディエータータンパク質-2と相互作用し、神経可塑性と成長に影響を与えます.
類似の化合物:
ラコサミド: 類似の構造と作用機序を共有し、てんかんの治療に使用されます.
エスカリルバゼピンアセテート: 電圧依存性ナトリウムチャネルを阻害する別の抗てんかん薬.
レチガビン: カリウムチャネルを開くことによって、神経細胞のM電流を増強します.
独自性: ハリコセライドは、ナトリウムチャネルとコラプシン応答メディエータータンパク質-2の両方を標的とする二重の作用機序により、独自性があります。 この二重の機序は、通常単一の経路を標的とする他の抗てんかん薬と比較して、より幅広い治療効果を提供します .
類似化合物との比較
Lacosamide: Shares a similar structure and mechanism of action, used for treating epilepsy.
Eslicarbazepine Acetate: Another anticonvulsant that blocks voltage-dependent sodium channels.
Retigabine: Potentiates neuronal M-currents by opening potassium channels.
Uniqueness: Harkoseride is unique due to its dual mode of action, targeting both sodium channels and collapsin response mediator protein-2. This dual mechanism provides a broader therapeutic effect compared to other anticonvulsants that typically target a single pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


